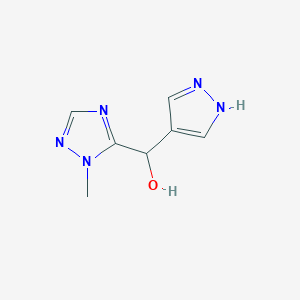
(1-Methyl-1H-1,2,4-triazol-5-yl)(1H-pyrazol-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methyl-1H-1,2,4-triazol-5-yl)(1H-pyrazol-4-yl)methanol is a heterocyclic compound that contains both triazole and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1H-1,2,4-triazol-5-yl)(1H-pyrazol-4-yl)methanol typically involves the formation of the triazole and pyrazole rings followed by their coupling. One common method is the cyclization of appropriate precursors under controlled conditions. For example, the triazole ring can be synthesized using a click reaction between an azide and an alkyne, while the pyrazole ring can be formed through the condensation of hydrazine with a 1,3-dicarbonyl compound .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1H-1,2,4-triazol-5-yl)(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triazole and pyrazole rings can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atoms of the rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or other electrophiles/nucleophiles under acidic or basic conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically yields a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the triazole or pyrazole rings .
Scientific Research Applications
Chemistry
In chemistry, (1-Methyl-1H-1,2,4-triazol-5-yl)(1H-pyrazol-4-yl)methanol is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound has been studied for its potential antimicrobial, antifungal, and antiviral activities. The presence of both triazole and pyrazole rings contributes to its ability to interact with biological targets, making it a promising candidate for drug development .
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. They have shown promise in the treatment of diseases such as cancer, tuberculosis, and Alzheimer’s disease due to their ability to inhibit specific enzymes and pathways .
Industry
Industrially, this compound is used in the development of new materials, including polymers and coatings. Its unique chemical properties make it suitable for applications that require stability and resistance to harsh conditions .
Mechanism of Action
The mechanism of action of (1-Methyl-1H-1,2,4-triazol-5-yl)(1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole and pyrazole rings can bind to active sites of enzymes, inhibiting their activity and disrupting biological pathways. This can lead to the inhibition of cell growth, induction of apoptosis, or other therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: Known for their antifungal and antimicrobial activities.
Pyrazole derivatives: Studied for their anti-inflammatory, analgesic, and anticancer properties.
Uniqueness
What sets (1-Methyl-1H-1,2,4-triazol-5-yl)(1H-pyrazol-4-yl)methanol apart from similar compounds is the combination of both triazole and pyrazole rings in a single molecule. This unique structure allows it to exhibit a broader range of biological activities and makes it a versatile compound for various scientific applications .
Properties
Molecular Formula |
C7H9N5O |
|---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
(2-methyl-1,2,4-triazol-3-yl)-(1H-pyrazol-4-yl)methanol |
InChI |
InChI=1S/C7H9N5O/c1-12-7(8-4-11-12)6(13)5-2-9-10-3-5/h2-4,6,13H,1H3,(H,9,10) |
InChI Key |
KOFRLJRIEVGORW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC=N1)C(C2=CNN=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


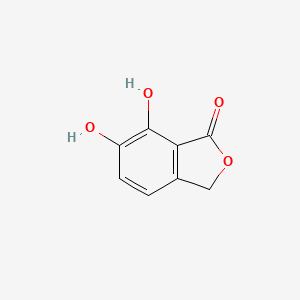
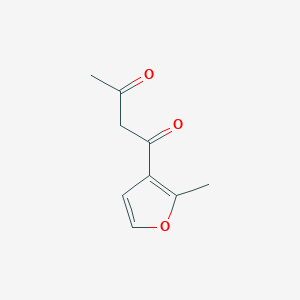
![3-(1,3-benzothiazol-2-yl)-4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]but-3-enoicacid](/img/structure/B13061751.png)
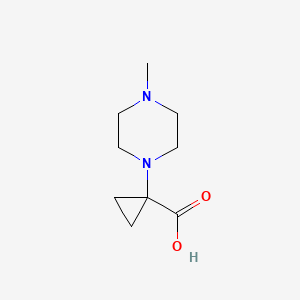
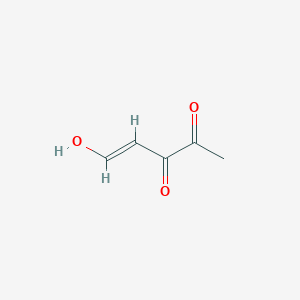
![3-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)chromenylium-5,7-diol;chloride](/img/structure/B13061774.png)
![3-Bromo-7-tert-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13061777.png)
![(3R,4R,5S,6S)-2-methyl-6-[(3R,9S,10R,13R,14S,17R)-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptane-2,3,4,5-tetrol](/img/structure/B13061781.png)
![6-(3-Thienyl)imidazo[2,1-b]thiazole](/img/structure/B13061784.png)
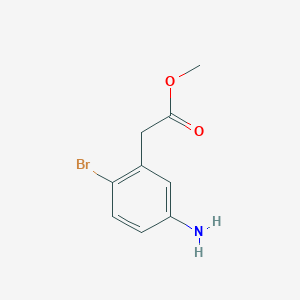

![1-azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate](/img/structure/B13061803.png)
amine](/img/structure/B13061808.png)
![2-[3-(Fluorosulfonyl)-2,4,6-trimethylphenyl]acetic acid](/img/structure/B13061818.png)
